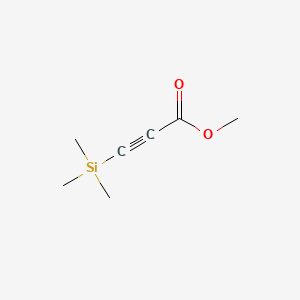
METHYL 3-(TRIMETHYLSILYL)PROPIOLATE
Overview
Description
METHYL 3-(TRIMETHYLSILYL)PROPIOLATE is an organic compound with the chemical formula C7H12O2Si. It is a derivative of propiolic acid, where the hydrogen atom of the carboxyl group is replaced by a trimethylsilyl group. This compound is known for its applications in organic synthesis, particularly in the field of pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: METHYL 3-(TRIMETHYLSILYL)PROPIOLATE can be synthesized through the reaction of methyl propiolate with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction is typically carried out in a dry solvent like benzene .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves the same principles as laboratory preparation, scaled up to meet industrial demands. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: METHYL 3-(TRIMETHYLSILYL)PROPIOLATE undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Addition Reactions: The triple bond in the propiolate moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Substitution Reactions: Reagents like halides and nucleophiles can be used to replace the trimethylsilyl group.
Addition Reactions: Catalysts such as palladium or platinum can facilitate the addition of hydrogen or other groups to the triple bond.
Major Products:
Substitution Reactions: Products include derivatives where the trimethylsilyl group is replaced by other functional groups.
Addition Reactions: Products include saturated or partially saturated derivatives of the original compound.
Scientific Research Applications
METHYL 3-(TRIMETHYLSILYL)PROPIOLATE has a wide range of applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl (trimethylsilyl)propiolate involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the triple bond. The trimethylsilyl group can act as a protecting group, making the compound more stable and less reactive under certain conditions. The triple bond allows for addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Methyl propiolate: Lacks the trimethylsilyl group, making it more reactive and less stable.
Ethyl (trimethylsilyl)propiolate: Similar structure but with an ethyl group instead of a methyl group, leading to slightly different reactivity and applications.
Uniqueness: METHYL 3-(TRIMETHYLSILYL)PROPIOLATE is unique due to the presence of the trimethylsilyl group, which imparts stability and allows for selective reactions. This makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and materials science industries .
Properties
IUPAC Name |
methyl 3-trimethylsilylprop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2Si/c1-9-7(8)5-6-10(2,3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGHAMBKHIDZDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340005 | |
| Record name | METHYL (TRIMETHYLSILYL)PROPIOLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42201-71-8 | |
| Record name | METHYL (TRIMETHYLSILYL)PROPIOLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



